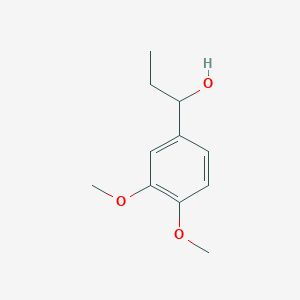

1-(3,4-Dimethoxyphenyl)propan-1-ol

Description

Significance of Phenylpropanoids in Chemical Biology and Natural Products

Phenylpropanoids are integral to the biochemistry of the plant kingdom, where they fulfill a multitude of essential roles. wikipedia.org They contribute to the structural integrity of plants as components of polymers like lignin (B12514952) and suberin. wikipedia.orgchemeurope.com Furthermore, they are crucial for a plant's defense mechanisms against herbivores, pathogens, and UV radiation. wikipedia.orgnumberanalytics.comnumberanalytics.com In the realm of chemical biology, phenylpropanoids are recognized for mediating plant-pollinator interactions through their roles as floral pigments and scent compounds. wikipedia.orgchemeurope.com

The diverse biological activities of phenylpropanoids have also made them a focal point of research in medicinal chemistry and pharmacology. Many compounds within this class exhibit a range of beneficial properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. taylorandfrancis.comnih.gov This has led to their investigation for applications in the pharmaceutical, cosmetic, and food industries. taylorandfrancis.comnih.gov

The structural diversity of phenylpropanoids arises from a variety of enzymatic modifications, including hydroxylation, methylation, and glycosylation, which lead to the formation of numerous subclasses such as flavonoids, lignans (B1203133), and stilbenes. numberanalytics.comnih.gov

Structural Classification and Nomenclature within Propanol (B110389) Chemistry

From a chemical standpoint, 1-(3,4-dimethoxyphenyl)propan-1-ol is an alcohol, specifically a propanol derivative. Propanols are characterized by a three-carbon chain with a hydroxyl (-OH) group. ontosight.ai The position of this hydroxyl group determines the specific isomer. ontosight.aiaakash.ac.in In the case of this compound, the "-1-ol" designation in its IUPAC name signifies that the hydroxyl group is attached to the first carbon of the propane (B168953) chain. nih.govnih.gov

This compound is also classified as a secondary alcohol because the carbon atom bonded to the hydroxyl group is also attached to two other carbon atoms (one in the ethyl group and one in the phenyl ring). vaia.combritannica.com

The systematic name, this compound, precisely describes its molecular architecture. "1-(3,4-dimethoxyphenyl)" indicates that a phenyl group, substituted with two methoxy (B1213986) groups at the 3 and 4 positions, is attached to the first carbon of the propanol chain.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYXSFKGIICIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386305 | |

| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10548-83-1 | |

| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Broader Implications of Dimethoxyphenyl Moieties in Chemical Systems

The presence of the 3,4-dimethoxyphenyl moiety in 1-(3,4-dimethoxyphenyl)propan-1-ol is of significant interest in medicinal and synthetic chemistry. Molecules containing this structural fragment have been the subject of considerable research due to their association with a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. sciforum.net

The methoxy (B1213986) groups (-OCH3) are known to influence a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can, in turn, affect its interaction with biological targets. researchgate.net The presence and position of methoxy groups on a phenyl ring can enhance the binding affinity and selectivity of a molecule for specific enzymes or receptors. sciforum.netresearchgate.net For instance, dimethoxybenzene derivatives are being investigated for their potential in pharmaceutical applications due to their thermodynamic stability and specific intermolecular interactions. researchgate.net

Academic Research Landscape for Arylpropanol Structures

Design Principles for Constructing Phenylpropanol Scaffolds

Modern synthetic design also leverages frameworks as a foundational structure to ensure consistency, reusability of code—or in this case, reaction conditions—and scalability. soshace.com The strategic planning process involves setting clear objectives, such as achieving a specific stereochemistry or maximizing yield, and then selecting the appropriate reactions and catalysts to meet these goals. brandmasteracademy.com For phenylpropanol scaffolds, this includes considering both traditional chemical synthesis routes and biosynthetic pathways, which can offer non-natural and efficient production methods. researchgate.net The construction of these non-natural biosynthetic routes is a key objective in green biomanufacturing, aiming to replace unsustainable fossil fuel-based production. researchgate.net

Targeted Synthesis of this compound

The specific synthesis of this compound often starts from its corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one. The key transformation is the reduction of the carbonyl group to a secondary alcohol.

The conversion of 1-(3,4-dimethoxyphenyl)propan-1-one to this compound is a classic reduction reaction. A variety of reducing agents and methods can be employed for this purpose. The choice of method often depends on factors like scale, desired selectivity, and cost.

One of the most common laboratory-scale methods involves the use of hydride reagents. For a related compound, 3',4'-dimethoxyacetophenone, reduction is effectively achieved using sodium borohydride (B1222165) (NaBH₄). google.com This method is generally high-yielding and operationally simple.

For larger-scale industrial applications, catalytic hydrogenation is often preferred. google.com This process involves reacting the ketone with hydrogen gas under pressure in the presence of a metal catalyst. A notable example is the use of Raney nickel as the catalyst in an aqueous medium. google.com This heterogeneous catalytic process is suitable for scaling up and is considered an economical technology for producing related phenylalkanols. google.com

Table 1: Selected Reduction Methods for Propiophenone Derivatives

| Precursor | Method/Reagent | Product | Key Features |

| 1-(3,4-Dimethoxyphenyl)propan-1-one | Sodium Borohydride (NaBH₄) | This compound | Mild conditions, high yield, suitable for lab scale. google.com |

| 1-(3,4-Dimethoxyphenyl)propan-1-one | Catalytic Hydrogenation (H₂/Raney Ni) | This compound | Scalable, economical, uses heterogeneous catalyst. google.com |

| 3,4-Dimethoxybenzaldehyde | Methylmagnesium Iodide (MeMgI) | 1-(3,4-Dimethoxyphenyl)ethanol | Grignard reaction, forms C-C bond and reduces. google.com |

This table presents common reduction methods applicable to 1-(3,4-dimethoxyphenyl)propan-1-one based on established procedures for similar ketones.

Creating specific stereoisomers of arylpropanols is crucial when these molecules are intended for use as chiral ligands or in pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. This is typically achieved using chiral catalysts or auxiliaries.

Organocatalysis has emerged as a powerful tool for stereoselective synthesis. Chiral phosphoric acids, for instance, are widely used to catalyze a variety of asymmetric reactions. chemrxiv.orgresearchgate.net These catalysts can be employed in the atroposelective construction of complex molecular frameworks, a principle that can be extended to the synthesis of chiral arylpropanols. nih.gov The strategy often involves creating a chiral environment around the reacting molecules, which directs the formation of one stereoisomer over the other. nih.gov

Metal-based catalysts are also central to asymmetric synthesis. Chiral ligands, such as those derived from BINOL (1,1'-bi-2-naphthol), can be combined with metal centers (e.g., copper, cobalt, vanadium) to create highly effective asymmetric catalysts. researchgate.netnih.gov For example, a ternary catalyst system comprising an amine, a metal salt, and a Brønsted acid has been shown to achieve remarkably high levels of diastereo- and enantioselectivity in the synthesis of propargylic alcohols, which are structurally related to arylpropanols. rsc.org Such catalytic systems enable the precise control of stereochemistry, yielding products with high enantiomeric excess (ee). nih.govrsc.org

Convergent and Divergent Synthetic Approaches to Dimethoxyphenyl Propanol (B110389) Derivatives

The synthesis of a library of related compounds, or derivatives, can be approached in two main ways: convergent synthesis and divergent synthesis.

In a convergent synthesis , different fragments of the final molecule are prepared separately and then joined together in the later stages of the synthesis. For a dimethoxyphenyl propanol derivative, this could involve synthesizing a modified dimethoxyphenyl moiety and a separate propanol side-chain, followed by their coupling.

In a divergent synthesis , a common intermediate is synthesized and then subjected to various reactions to create a range of different products. This approach is highly efficient for generating molecular diversity. The core structure of this compound can serve as a versatile starting point. The hydroxyl group can be functionalized to form ethers, esters, or other derivatives, while the aromatic ring can undergo further substitution reactions, leading to a wide array of structural analogs. This strategy is analogous to the post-assembly functionalization seen in the synthesis of polyoxometalate clusters, where a core structure is modified to introduce new functionalities. mdpi.com

Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be impossible or inefficient. youtube.com The synthesis of arylpropanols benefits from a wide range of catalytic strategies that improve yield, selectivity, and sustainability.

Table 2: Catalytic Strategies in Arylpropanol Synthesis

| Catalyst Type | Example Catalyst/System | Reaction Type | Application/Benefit |

| Metal-mediated | Copper (I) Iodide with chiral ligands | Asymmetric Oxidative Coupling | Synthesis of chiral biaryl diols (e.g., BINOL derivatives) which are precursors to chiral ligands. nih.gov |

| Palladium complexes with phosphoramidite (B1245037) ligands | Asymmetric Cycloadditions | Can be used to construct complex chiral scaffolds. chemrxiv.org | |

| Iridium complexes | C-H Bond Functionalization | Allows for the introduction of functional groups at positions previously inaccessible by classical methods. youtube.com | |

| Organocatalysis | Chiral Phosphoric Acids (CPAs) | Asymmetric Cyclization, Friedel-Crafts | Highly effective for creating stereocenters and axial chirality with excellent enantioselectivity. chemrxiv.orgresearchgate.netnih.gov |

| Heterogeneous | Ionic Organic Solids (e.g., 1,3-bis(carboxymethyl)imidazolium chloride) | Michael Addition | Solvent-free conditions, catalyst can be easily recovered, aligning with green chemistry principles. mdpi.com |

These catalytic methods offer powerful tools for chemists to design and execute syntheses of complex arylpropanols with high precision and efficiency. The development of new catalysts, particularly those that can achieve asymmetric induction, remains a vibrant area of research. chemrxiv.orgyoutube.com

Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.govencyclopedia.pub This strategy offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple, readily available starting materials. encyclopedia.pub

MCRs are particularly well-suited for building libraries of compounds for drug discovery and are increasingly used in target-oriented synthesis. nih.gov Well-known MCRs include the Hantzsch, Ugi, Passerini, and Strecker reactions. nih.govencyclopedia.pub These reactions can be designed to assemble complex heterocyclic or acyclic structures in a convergent manner. For instance, a Povarov reaction, which can be performed as a three-component process involving an aniline, an aldehyde, and an olefin, could be adapted to create complex amine-containing dimethoxyphenyl propanol derivatives. nih.gov The principles of green chemistry are often inherent to MCRs due to their high atom efficiency and reduction in the number of synthetic steps and purification procedures. encyclopedia.pub

Functional Group Interconversions and Derivatization of the this compound Core

The chemical scaffold of this compound, featuring a secondary benzylic alcohol, a propyl chain, and a dimethoxy-substituted phenyl ring, offers a versatile platform for a variety of functional group interconversions and derivatizations. These transformations are crucial for developing new structural analogs with potentially enhanced or modified biological activities. The reactivity of this core is primarily centered around the hydroxyl group, the benzylic position, and the aromatic ring.

The secondary alcohol functionality is a key site for a range of chemical modifications. These include oxidation to the corresponding ketone, esterification and etherification to alter polarity and bioavailability, dehydration to introduce unsaturation, and substitution reactions to replace the hydroxyl group with other functionalities like halides. Such derivatizations are not only important for creating new chemical entities but also for analytical purposes, such as enhancing volatility for gas chromatography. researchgate.netpsu.edu

Oxidation to 1-(3,4-Dimethoxyphenyl)propan-1-one

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, is a fundamental transformation. This ketone is a common precursor for the synthesis of various derivatives, including chalcones and heterocyclic compounds. The oxidation of secondary alcohols to ketones is a well-established process in organic synthesis, and various reagents can be employed for this purpose. Commonly used oxidizing agents include chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). nih.gov PCC is known to be a milder oxidizing agent, suitable for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids, and it efficiently oxidizes secondary alcohols to ketones. nih.gov

The resulting ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, has been isolated from natural sources such as the stems of Trigonostemon xyphophylloides. nih.gov It serves as a key intermediate in the synthesis of more complex molecules. For instance, it can undergo Claisen-Schmidt condensation with various aromatic aldehydes to produce chalcones, which are precursors to flavonoids and other biologically active compounds. semanticscholar.orgnih.gov

Table 1: Oxidation of Secondary Alcohols to Ketones

| Starting Material | Reagent | Product | General Yield Range |

| Secondary Alcohol | CrO₃, H₂SO₄, Acetone (Jones Reagent) | Ketone | High |

| Secondary Alcohol | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | Ketone | High |

| Secondary Alcohol | Dess-Martin Periodinane (DMP), CH₂Cl₂ | Ketone | High |

Formation of Ethers and Esters

The hydroxyl group of this compound can be readily converted into an ether or an ester. These reactions are valuable for modifying the lipophilicity and metabolic stability of the parent compound.

Etherification: The formation of ethers from alcohols can be achieved under various conditions. For instance, the Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This method is suitable for preparing a wide range of ethers.

Esterification: Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for a more reactive approach, an acid anhydride like acetic anhydride can be used, often in the presence of a base or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form the corresponding acetate (B1210297) ester. mdpi.com The esterification of secondary metabolites is a widely used strategy to create derivatives with altered biological properties. mdpi.com For example, enzymatic esterification using lipases has been successfully applied to various phenolic compounds. mdpi.com

Table 2: Representative Etherification and Esterification Reactions of Alcohols

| Reaction | Reagents | Product Type |

| Williamson Ether Synthesis | 1. NaH or other strong base2. Alkyl halide (e.g., CH₃I) | Ether |

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid), H₂SO₄ (cat.) | Ester |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride), Pyridine or DMAP | Ester |

Dehydration to Alkenes

The dehydration of this compound would lead to the formation of 1-(3,4-dimethoxyphenyl)prop-1-ene. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgquora.comchemguide.co.uk The mechanism of this reaction for secondary alcohols generally proceeds through an E1 pathway, involving the formation of a carbocation intermediate after the protonation of the hydroxyl group and subsequent loss of water. The stability of the benzylic carbocation intermediate would facilitate this reaction.

The dehydration of alcohols is a common method for the synthesis of alkenes. For example, propan-1-ol can be dehydrated to propene by heating with concentrated sulfuric acid. quora.com Similarly, cyclohexanol (B46403) is dehydrated to cyclohexene (B86901) using phosphoric acid. chemguide.co.uk

Substitution to Halides

The hydroxyl group of this compound can be replaced by a halogen atom, such as chlorine or bromine, to form the corresponding alkyl halide. This transformation is important as alkyl halides are versatile intermediates in organic synthesis, susceptible to nucleophilic substitution and elimination reactions.

A common reagent for converting secondary alcohols to alkyl chlorides is thionyl chloride (SOCl₂). The reaction of an alcohol with thionyl chloride typically proceeds with an inversion of stereochemistry at the reaction center. Similarly, phosphorus tribromide (PBr₃) is a widely used reagent for the synthesis of alkyl bromides from alcohols.

Elucidating the Role of the 3,4-Dimethoxy Phenyl Substituent in Bioactivity

The 3,4-dimethoxy substitution pattern on the phenyl ring is a key determinant of the biological activity of this compound and related compounds. This structural motif is found in veratryl alcohol (3,4-dimethoxybenzyl alcohol), a well-studied secondary metabolite produced by lignin-degrading fungi such as Phanerochaete chrysosporium. medchemexpress.comnih.govnih.gov In this context, veratryl alcohol plays a vital role in protecting lignin (B12514952) peroxidase (LiP) from inactivation by hydrogen peroxide and also acts as a stabilizer for manganese-dependent peroxidases (MnP). medchemexpress.com The biosynthesis of veratryl alcohol in these fungi proceeds from phenylalanine through intermediates like cinnamic acid and benzoic acid, highlighting its origin in the phenylpropanoid pathway. nih.govnih.gov

The 3,4-dimethoxy moiety is not only important for enzymatic interactions in fungi but also confers other biological properties. For instance, veratryl alcohol has been shown to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa, thereby reducing the expression of virulence factors and interfering with biofilm formation. medchemexpress.com This suggests that the electronic and steric properties imparted by the two methoxy (B1213986) groups are crucial for its interaction with bacterial signaling systems.

Furthermore, studies on related phenylpropanoids underscore the significance of this substitution. A compound with a similar 3,4-dimethoxyphenyl group, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, has been identified as a major anti-inflammatory agent and has been shown to enhance melanogenesis. researchgate.netchemfaces.com This activity is mediated through the activation of ERK and p38 pathways and an increase in tyrosinase expression. chemfaces.com The consistent presence of the 3,4-dimethoxyphenyl group in various bioactive molecules points to its importance as a pharmacophore.

| Compound Name | Key Bioactivity | Reference |

| Veratryl alcohol | Lignin peroxidase stabilization, Quorum sensing inhibition | medchemexpress.com |

| (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | Anti-inflammatory, Melanogenesis enhancement | researchgate.netchemfaces.com |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of a molecule is critical for its interaction with biological macromolecules. For this compound and its analogues, conformational analysis provides insights into the spatial arrangement of atoms and functional groups, which in turn dictates how the molecule fits into a binding site. Theoretical studies on the closely related veratryl alcohol have shed light on its binding mechanism to lignin peroxidase (LiP). researchgate.netnih.govnih.gov

Docking calculations and molecular dynamics simulations have been employed to understand the interaction between veratryl alcohol and the active site of LiP from Phanerochaete chrysosporium. researchgate.netnih.govnih.gov These studies have identified key amino acid residues that are crucial for binding. Specifically, the veratryl alcohol molecule interacts with Trp171, which is a redox-active residue where the oxidation of the substrate occurs. researchgate.netnih.gov The binding is further stabilized by hydrogen bonding interactions with the acidic amino acids Asp264 and Glu168, as well as hydrophobic interactions with Phe267. researchgate.net

The conformational flexibility of the side chain and the orientation of the dimethoxyphenyl ring are determining factors for achieving the optimal binding pose. The interaction energies calculated through semiempirical quantum mechanical methods have helped to quantify the contribution of individual amino acid residues to the binding affinity. nih.govnih.gov This detailed understanding of molecular recognition at the atomic level is instrumental in the rational design of more potent and selective enzyme inhibitors or substrates.

| Interacting Residue in LiP | Type of Interaction with Veratryl Alcohol | Reference |

| Trp171 | Redox interaction site | researchgate.netnih.gov |

| Asp264 | Hydrogen bonding | researchgate.net |

| Glu168 | Hydrogen bonding | researchgate.net |

| Phe267 | Hydrophobic interaction | researchgate.net |

Impact of Propan-1-ol Side Chain Modifications on Biological Efficacy and Selectivity

Modifications to the propan-1-ol side chain of this compound can significantly alter its biological activity, selectivity, and pharmacokinetic properties. The length, branching, and functional groups present in the side chain can influence how the molecule interacts with its biological target. While systematic SAR studies on the propan-1-ol chain of this specific molecule are not extensively documented, research on related compounds provides valuable insights.

For example, the compound (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, which has a butenol (B1619263) side chain instead of a propanol one, exhibits potent anti-inflammatory and melanogenesis-enhancing activities. researchgate.netchemfaces.com The presence of the double bond and the extended chain length in this analogue clearly modulate its biological profile compared to a saturated propanol chain. Similarly, the constitutional isomer 3-(3,4-dimethoxyphenyl)propan-1-ol, where the hydroxyl group is at the terminal position of the propyl chain, is also commercially available and used in various chemical syntheses, indicating that the position of the hydroxyl group is a key structural variable. synhet.comsigmaaldrich.com

In broader studies of antimycobacterial agents, modifications of the side chain in N-substituted phenylpiperazine conjugates have been shown to be critical for their efficacy. mdpi.com Although these compounds are structurally more complex, the principles of side-chain modification remain relevant. The introduction of functionalities such as a 2-hydroxypropan-1,3-diyl chain has been explored to modulate the lipophilicity and biological activity of these molecules. mdpi.com These examples collectively highlight that the propan-1-ol side chain is a critical element for modification in the quest for optimized biological activity.

| Compound | Side Chain | Notable Activity | Reference |

| This compound | Propan-1-ol | - | nih.gov |

| 3-(3,4-Dimethoxyphenyl)propan-1-ol | Propan-1-ol | Chemical intermediate | synhet.comsigmaaldrich.com |

| (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol | But-3-en-1-ol | Anti-inflammatory, Melanogenesis enhancement | researchgate.netchemfaces.com |

Stereochemical Implications in Arylpropanol SAR Studies

The presence of a chiral center at the C1 position of the propan-1-ol side chain in this compound means that it can exist as two enantiomers, (R) and (S). Stereochemistry is a critical aspect of SAR, as enantiomers can exhibit significantly different biological activities, metabolic fates, and toxicities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the two enantiomers of a chiral drug.

Currently, there is a lack of specific studies in the public domain that have resolved the enantiomers of this compound and evaluated their individual biological activities. The compound is often supplied and studied as a racemic mixture. nih.gov However, the importance of stereochemistry in the bioactivity of related compounds is well-established. For instance, in the development of antimycobacterial agents, the presence and configuration of chiral centers are often crucial for potent activity. mdpi.com

The differential interaction of enantiomers with their biological targets can be substantial. One enantiomer may fit perfectly into a binding site and elicit a strong biological response, while the other may have a weak or no effect, or even produce an antagonistic or toxic effect. Therefore, future research on this compound should prioritize the stereoselective synthesis or chiral separation of its enantiomers to fully elucidate their individual contributions to its biological profile. This would provide a more complete understanding of its SAR and could lead to the development of more effective and safer therapeutic agents.

Comparative Analysis of SAR Across Phenylpropanoid Classes

Phenylpropanoids are a large and diverse class of natural products derived from the amino acid phenylalanine. frontiersin.orgnih.gov They share a common C6-C3 carbon skeleton, which consists of a phenyl ring attached to a three-carbon propyl side chain. This basic structure is the foundation for a wide array of compounds, including lignans (B1203133), flavonoids, and coumarins, each with distinct biological activities. beilstein-journals.orgslideshare.net A comparative analysis of the SAR across these classes can provide a broader context for understanding the activity of this compound.

Simple phenylpropanoids, such as this compound, have a relatively straightforward structure. Their bioactivity is largely determined by the substitution pattern on the phenyl ring and the functional groups on the propyl side chain. In contrast, lignans are formed by the dimerization of two phenylpropanoid units. bohrium.comnih.gov This dimerization can occur in various ways, leading to a wide range of structures with diverse biological activities, including cytotoxic and anti-inflammatory effects. nih.govresearchgate.net

Flavonoids are another major class of phenylpropanoids characterized by a C6-C3-C6 skeleton, where the C3 unit is part of a heterocyclic ring. The extensive hydroxylation, glycosylation, and methylation of the flavonoid skeleton lead to a vast number of derivatives with a broad spectrum of biological activities, including antioxidant and enzyme inhibitory effects. slideshare.net

| Phenylpropanoid Class | General Structure | Key SAR Determinants | Example Compounds |

| Simple Phenylpropanoids | C6-C3 | Phenyl ring substitution, side chain functionalization | This compound, Veratryl alcohol |

| Lignans | Dimer of C6-C3 units | Dimerization pattern, stereochemistry | Phillyrin, Secoisolariciresinol |

| Flavonoids | C6-C3-C6 | Heterocyclic ring structure, hydroxylation, glycosylation | Quercetin, Genistein |

Biological and Biochemical Characterization of 1 3,4 Dimethoxyphenyl Propan 1 Ol and Its Derivatives

Exploration within Phenylpropanoid Metabolic Pathways

The biosynthesis and degradation of phenylpropanoid alcohols are integral parts of plant secondary metabolism, contributing to cell structure, defense, and signaling. caldic.comfrontiersin.org

Biosynthesis

The general phenylpropanoid pathway serves as the foundational route for the synthesis of thousands of plant secondary metabolites. nih.gov This pathway begins with the deamination of the aromatic amino acid L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govresearchgate.net A series of subsequent enzymatic reactions, including hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) and activation to a CoA-thioester by 4-coumaroyl:CoA ligase (4CL), generates p-coumaroyl-CoA. caldic.comnih.gov This central intermediate is a precursor for numerous classes of phenylpropanoids, including flavonoids, monolignols (the building blocks of lignin), and phenolic acids. caldic.com

The formation of phenylpropanoid alcohols, such as cinnamyl, coniferyl, and sinapyl alcohols (monolignols), occurs through a reductive branch of the pathway from their corresponding hydroxycinnamoyl-CoA esters. nih.gov While direct biosynthetic pathways for 1-(3,4-dimethoxyphenyl)propan-1-ol are not extensively detailed, its structure suggests it is a derivative of the core phenylpropanoid skeleton. Its formation could potentially involve modifications of common phenylpropanoid intermediates through enzymatic reactions like reduction. For instance, the reduction of a corresponding phenylpropanone derivative can be achieved enzymatically, as demonstrated by the use of xylose reductase for the preparation of 1-phenylpropan-1-ol and its derivatives. google.com

Biodegradation

Microorganisms have evolved diverse catabolic pathways to utilize phenylpropanoids as carbon sources. Bacteria, in particular, can degrade a variety of these compounds. For example, bacterial consortia isolated from wastewater treatment plants have demonstrated the ability to mineralize structurally related compounds like 3-phenylpropanoic acid and the pharmaceutical ibuprofen. nih.gov The degradation of 3-phenylpropanoic acid in E. coli is initiated by a dioxygenase that attacks the aromatic ring. nih.gov In other bacteria, such as Sphingopyxis granuli, the degradation of 3-phenylpropanoic acid proceeds through its conversion to cinnamic acid. nih.gov Dehydrogenase enzymes are often involved in these degradation processes, catalyzing the oxidation of alcohol groups to aldehydes and further to carboxylic acids. nih.gov

Enzymatic Transformations

A wide array of enzymes is responsible for the structural diversity of phenylpropanoids. Alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are key enzymes in the interconversion of phenylpropanoid alcohols, aldehydes, and acids. nih.gov Cascade reactions involving ADH and ALDH can efficiently convert phenylpropanoid alcohols into their corresponding carboxylic acids. nih.gov Cytochrome P450 monooxygenases (P450s) are also crucial, catalyzing hydroxylation and other modifications of the phenylpropanoid skeleton. nih.gov Furthermore, enzymes can be used for the specific production of phenylpropanone monomers directly from natural lignin (B12514952), which can then serve as platform chemicals for further modification. nih.gov

Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique used to quantify the rate of metabolic pathways and understand how they are regulated. oup.com Studies using stable isotope labeling in wound-healing potato tuber tissue have allowed for the direct comparison of biosynthetic fluxes for different phenylpropanoid metabolites. oup.comnih.gov For example, this analysis revealed that the rate of chlorogenic acid (CGA) formation was significantly higher than that of N-p-coumaroyloctopamine (p-CO). oup.com Elicitor treatment of potato tubers can alter these fluxes, increasing the biosynthesis of certain amides like N-p-coumaroyloctopamine and N-feruloyloctopamine, suggesting their role in plant defense responses. oup.compsu.edu This type of analysis highlights the dynamic nature of phenylpropanoid metabolism and its ability to respond to external stimuli. oup.com

The phenylpropanoid pathway is tightly regulated at the genetic and transcriptional levels to meet the developmental and environmental needs of the plant. nih.govfrontiersin.org This regulation involves a complex interplay of transcription factors, microRNAs, and environmental cues. caldic.comfrontiersin.org

Key enzyme-encoding genes in the pathway, such as PAL, C4H, and 4CL, are subject to coordinated transcriptional control. frontiersin.org Several families of transcription factors have been identified as master regulators of this network.

MYB Transcription Factors: R2R3-MYB proteins are a major class of plant-specific transcription factors that can act as both activators and repressors of structural genes in the phenylpropanoid pathway, particularly those involved in flavonoid, anthocyanin, and lignin biosynthesis. researchgate.netnih.gov

Other Transcription Factors: Other transcription factor families, including basic helix-loop-helix (bHLH), NAC, WRKY, and C2H2, also play significant roles. caldic.comresearchgate.netfrontiersin.org Often, these factors work in concert. For instance, the MBW complex, consisting of MYB, bHLH, and WD40 repeat proteins, is a well-characterized regulatory module for flavonoid biosynthesis. researchgate.net

Post-Transcriptional Regulation: Beyond transcription factors, the pathway is also regulated post-transcriptionally. MicroRNAs, such as miR828, can target the transcripts of MYB factors, adding another layer of control to the biosynthesis of phenylpropanoids. caldic.com

Transcriptome analysis in various plants has identified candidate genes and transcription factors involved in regulating specific branches of the pathway, such as lignin biosynthesis in rubber trees. frontiersin.org These studies reveal that the expression of phenylpropanoid-related genes is often organ-specific and can be influenced by external factors like ethylene (B1197577) treatment, which can modulate lignin content by altering gene expression in the pathway. frontiersin.orgnih.gov

Assessment of Biological Activities of Dimethoxyphenyl Propanol (B110389) Derivatives

Derivatives of dimethoxyphenyl propanol have been investigated for a range of bioactivities, demonstrating potential applications in medicine.

Phenolic compounds and their derivatives are well-known for their antimicrobial properties. nih.gov The activity of these compounds is often structure-dependent.

Antibacterial Activity: Derivatives of 1-propanol (B7761284) have shown notable antibacterial effects. For example, a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives exhibited significant inhibitory effects against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.75 µg/mL. usmf.md Some of these compounds were also effective against E. coli and P. aeruginosa. usmf.md Dipropofol, a dimeric derivative of the anesthetic propofol, displayed strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial activity of various phenolic derivatives against both planktonic cells and biofilms has been evaluated, highlighting that structural modifications, such as the addition of an allyl group, can enhance potency against planktonic bacteria. nih.govfrontiersin.org

Antifungal Activity: The antifungal potential of propanol derivatives has also been explored. The same 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives that showed antibacterial activity were also active against Candida albicans, with MICs ranging from 1.56 to 20.0 µg/mL. usmf.md Phloroglucinol derivatives, which share a phenolic structure, have demonstrated robust antifungal activity against pathogenic fungi like Aspergillus fumigatus and Candida species by disrupting membrane integrity. mdpi.comnih.gov Natural phenols like thymol (B1683141) and carvacrol, along with their synthetic derivatives, are also potent antifungal agents. nih.gov

Table 1: Antimicrobial Activity of Selected Propanol and Phenolic Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Key Findings (e.g., MIC) | Reference(s) |

|---|---|---|---|

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | Staphylococcus aureus | MIC: 0.78 - 3.75 µg/mL | usmf.md |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | Candida albicans | MIC: 1.56 - 20.0 µg/mL | usmf.md |

| Dipropofol (dimer of 2,6-diisopropylphenol) | Gram-positive bacteria (incl. MRSA) | Showed strong antibacterial activity. | nih.gov |

| 2,4-dipropylphloroglucinol (DPPG) | Aspergillus spp., Candida spp. | MIC: 16-128 µg/mL; impairs membrane integrity. | mdpi.com |

| Allyl derivatives of thymol and carvacrol | S. epidermidis, P. aeruginosa | Increased potency against planktonic cells compared to parent compounds. | nih.gov |

The search for new antimalarial drugs is critical due to widespread resistance to existing therapies. Phenylpropanoid-like structures have emerged as a promising scaffold.

A chalcone (B49325) derivative, 1-(2,4-dimethoxyphenyl)-3-(4-trifluoromethyl-phenyl)propan-2-en-1-one, demonstrated significant in vivo antimalarial activity in mice infected with Plasmodium berghei, showing a 66% suppression of parasitemia at a dose of 175 mg/kg. researchgate.netgjbeacademia.com Another study evaluated 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one, which contains a dimethoxyphenyl-related moiety. This compound showed activity against both chloroquine-resistant P. falciparum (W2 strain, IC50 = 24.4 µM) and clinical isolates of P. falciparum (Median IC50 = 6.7 µM) and P. vivax (Median IC50 = 38.7 µM). scielo.brscielo.br

Studies on 1-aryl-3-substituted propanol derivatives have identified several compounds with potent in vitro activity against the 3D7 strain of P. falciparum, with twelve compounds showing an IC50 lower than 1 µM. researchgate.net

Understanding the specific life cycle stage that an antimalarial drug targets is crucial for its development. nih.gov Most current antimalarials act on the blood-stage trophozoites. nih.gov However, research aims to identify compounds that can target other stages, such as schizonts, merozoites, or the gametocytes responsible for transmission. nih.govresearchgate.net Studies have been designed to precisely define the timing of action of various antimalarials, assessing their effects on intraerythrocytic development, schizont rupture, and merozoite invasion. nih.gov For example, while most tested drugs inhibit parasite replication when added at the ring stage, they often act later in development, with only a few, like artemisinin, showing substantial activity against the ring stages themselves or inhibiting the rupture of late-stage schizonts. nih.gov

Table 2: Antimalarial Activity of Selected Dimethoxyphenyl and Propanol Derivatives

| Compound | Parasite Strain(s) | Activity (IC50 / % Suppression) | Reference(s) |

|---|---|---|---|

| 1-(2,4-dimethoxyphenyl)-3-(4-trifluoromethyl-phenyl)propan-2-en-1-one | Plasmodium berghei (in vivo) | 66% suppression at 175 mg/kg | researchgate.netgjbeacademia.com |

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | P. falciparum (W2 strain) | IC50: 24.4 µM | scielo.br |

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | P. falciparum (circulating strains) | Median IC50: 6.7 µM | scielo.br |

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | P. vivax (circulating strains) | Median IC50: 38.7 µM | scielo.br |

| 1-aryl-3-substituted propanol derivatives (12 compounds) | P. falciparum (3D7 strain) | IC50 < 1 µM | researchgate.net |

Enzyme Inhibition Profiling

The 3,4-dimethoxyphenyl moiety is a recurring structural motif in various enzyme inhibitors, suggesting its importance in molecular recognition and binding.

BACE-1 Inhibition:

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key enzyme in the pathogenesis of Alzheimer's disease. nih.gov The inhibition of BACE-1 is a major therapeutic strategy to reduce the production of amyloid-β peptides. nih.gov While no direct BACE-1 inhibition data for this compound is available, a derivative, (E)-3-(3,4-dimethoxyphenyl)-N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide, has been shown to possess neuroprotective properties and to be influential in inhibiting BACE-1 activity. nih.gov

Another study on isocytosine (B10225) and guanidine (B92328) derivatives as BACE-1 inhibitors showed that compounds with a 4-methoxyphenyl (B3050149) group exhibited good activity. For instance, compound 9c from an indole (B1671886) series, which incorporates a 4-methoxyphenyl group, displayed an IC50 of 2.79 ± 0.04 μM against BACE-1. nih.gov This suggests that the methoxy (B1213986) substitution pattern on the phenyl ring plays a significant role in the inhibitory potential of these compounds.

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is implicated in various cancers, making them an attractive target for inhibitor development. nih.govnih.gov The dimethoxybenzene group is recognized as a key motif for enhancing selectivity in FGFR inhibitors. nih.gov A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and evaluated as novel FGFR1 inhibitors. nih.gov One of the most promising compounds from this series, C9, demonstrated significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. nih.gov

FGFR1 Inhibitory Activity of Compound C9

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Data from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. nih.gov

Furthermore, a series of compounds with a 5H-pyrrolo[2,3-b]pyrazine scaffold and a dimethoxybenzene group were developed as potent FGFR inhibitors. nih.gov For example, compound 29, which contains a 1,5-dichloro-2,4-dimethoxybenzene (B3053032) moiety, was found to be a very potent FGFR1 inhibitor with an enzymatic IC50 value in the picomolar range. nih.gov Another compound from this series, compound 35, showed an IC50 of 74.8 nmol/L against the FGFR2-amplified SNU-16 cell line. nih.gov Irreversible covalent inhibitors of FGFR1-4 have also been developed, with one such compound, PRN1371, containing a 2,6-dichloro-3,5-dimethoxyphenyl group. acs.org

Other Bioactive Effects of Dimethoxyphenyl-Containing Compounds

Anticonvulsant Activity:

While there is no direct evidence for the anticonvulsant activity of this compound, studies on related structures with a dimethoxyphenyl moiety have shown promise. For instance, a series of 2,4-dimethoxyphenylsemicarbazones were synthesized and evaluated for their anticonvulsant properties. It is important to note that these compounds possess a different substitution pattern (2,4-dimethoxy) compared to the subject compound (3,4-dimethoxy). One of the most active compounds in this series, N1-(2,4-dimethoxyphenyl)-N4-(propan-2-one)semicarbazone, exhibited protection in maximal electroshock seizure, subcutaneous pentylenetetrazole, and subcutaneous strychnine-induced seizure models in mice without showing neurotoxicity. These compounds were also found to elevate gamma-aminobutyric acid (GABA) levels in the brain. nih.gov

The general mechanisms of action for anticonvulsant drugs often involve the modulation of voltage-gated ion channels (sodium and calcium), enhancement of GABAergic neurotransmission, or attenuation of glutamatergic neurotransmission. epilepsysociety.org.uk

Mechanisms of Action and Identification of Biological Targets

Understanding the molecular interactions that underpin the biological activities of dimethoxyphenyl-containing compounds is crucial for rational drug design.

Ligand-Receptor Interactions and Enzyme Binding Studies

The binding modes of dimethoxyphenyl derivatives have been elucidated in several studies, highlighting key interactions that contribute to their inhibitory potency.

In the context of FGFR1 inhibition, molecular docking studies of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative C9 revealed that it binds to the receptor by forming six hydrogen bonds. nih.gov The interaction of ligands with FGFR is known to occur in a binding pocket that includes a hinge region and two hydrophobic pockets. nih.gov The dimethoxyphenyl group of these inhibitors typically occupies a hydrophobic pocket, contributing to the binding affinity. pnas.org

For BACE-1 inhibitors, the catalytic site contains key aspartic acid residues (Asp32 and Asp228) that are crucial for enzymatic activity. nih.govmdpi.com The binding of inhibitors often involves hydrogen bond interactions with these catalytic residues. In silico studies of (E)-3-(3,4-dimethoxyphenyl)acrylamide derivatives have shown effective binding to the BACE-1 catalytic site. nih.gov

Modulation of Cellular Processes and Signaling Pathways

Dimethoxyphenyl-containing compounds can influence various cellular processes and signaling pathways, leading to their observed biological effects.

One notable example is the action of 3,4-dimethoxychalcone (B600365) (3,4-DC), a compound that shares the 3,4-dimethoxyphenyl moiety. This compound has been identified as a caloric restriction mimetic that induces autophagy. embopress.orgresearchgate.net Mechanistically, 3,4-DC stimulates the translocation of transcription factor EB (TFEB) and transcription factor E3 (TFE3) into the nucleus. embopress.orgresearchgate.net This activation of TFEB and TFE3 leads to the transcription of autophagy-related genes, thereby stimulating autophagic flux. embopress.orgresearchgate.net This process has been shown to have cardioprotective effects and to improve the efficacy of anticancer chemotherapy in vivo. embopress.orgresearchgate.net

In the context of cancer, a novel trimethoxyphenyl (TMP)-based analogue, 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone, and its derivatives have been shown to exhibit cytotoxic activity against hepatocellular carcinoma (HepG2) cells. nih.gov The lead compound from this series induced G2/M phase cell cycle arrest and apoptosis. nih.gov Further investigation revealed that this compound decreased the mitochondrial membrane potential and the level of the anti-apoptotic protein Bcl-2, while increasing the levels of the pro-apoptotic protein Bax and the tumor suppressor p53. nih.gov

Advanced Analytical Methodologies for the Investigation of 1 3,4 Dimethoxyphenyl Propan 1 Ol

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures, providing fundamental information about the chemical environment of atoms and the nature of chemical bonds.

High-Field and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. emory.edu High-field instruments offer superior resolution and sensitivity, which is essential for resolving complex spin systems and detecting subtle structural details. emory.edu For 1-(3,4-Dimethoxyphenyl)propan-1-ol, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed to assemble a complete structural picture.

¹H and ¹³C NMR: One-dimensional NMR provides foundational data on the number and type of protons and carbons in the molecule. The ¹H NMR spectrum reveals the chemical shift, integration, and multiplicity of each proton, while the ¹³C NMR spectrum identifies the chemical shifts of unique carbon atoms. nih.gov Data for this compound is typically recorded on instruments like a 300 MHz Bruker spectrometer. nih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H on C1 (methine) | ¹H | ~4.5 | Triplet (t) | Coupled to the CH₂ group at C2. |

| H on C2 (methylene) | ¹H | ~1.7 | Multiplet (m) | Coupled to both the C1 proton and the C3 methyl protons. |

| H on C3 (methyl) | ¹H | ~0.9 | Triplet (t) | Coupled to the CH₂ group at C2. |

| Aromatic H | ¹H | 6.8 - 6.9 | Multiplet (m) | Three distinct protons on the aromatic ring. |

| Methoxy (B1213986) H (OCH₃) | ¹H | ~3.87 | Singlet (s) | Two singlets for the two non-equivalent methoxy groups. researchgate.net |

| C1 (methine) | ¹³C | ~76 | - | Carbon bearing the hydroxyl group. |

| C2 (methylene) | ¹³C | ~32 | - | |

| C3 (methyl) | ¹³C | ~10 | - | |

| Aromatic C | ¹³C | 110 - 149 | - | Six distinct signals for the aromatic carbons. |

Two-Dimensional (2D) NMR: 2D NMR techniques, such as COSY, HSQC, and HMBC, reveal correlations between nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C signals and confirmation of the molecular backbone. emory.edursc.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. researchgate.netresearchgate.net For this compound, a COSY spectrum would show cross-peaks connecting the proton at C1 to the methylene (B1212753) protons at C2, and the C2 protons to the methyl protons at C3, confirming the propanol (B110389) side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly with the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). columbia.edu This is a highly sensitive method that allows for the definitive assignment of each carbon atom that has attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular framework by identifying longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu Key correlations for this molecule would include the methoxy protons showing cross-peaks to the aromatic carbons at positions 3 and 4, and the proton at C1 showing a correlation to the aromatic ring carbons, thus confirming the connection point of the side chain.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands for different functional groups. For this compound, a spectrum recorded on a Bruker IFS 85 instrument using a film technique would show key peaks. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bonds, providing valuable information about the aromatic ring and carbon backbone. aps.org Data for this compound is available in spectral databases. nih.gov

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (alcohol) | FT-IR | ~3400 | Broad |

| C-H Stretch (aromatic) | FT-IR | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | FT-IR | 2850 - 3000 | Strong |

| C=C Stretch (aromatic ring) | FT-IR / Raman | 1500 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

High-Resolution Chromatographic Separation and Detection

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its higher-resolution counterpart, UPLC, are the primary methods for assessing the purity of non-volatile or thermally sensitive compounds like this compound. These techniques separate components based on their differential partitioning between a stationary phase and a liquid mobile phase.

Reversed-phase chromatography is typically employed for this analysis. sielc.com UPLC, utilizing columns with smaller particle sizes (e.g., < 2 µm), offers faster analysis times and superior resolution compared to traditional HPLC. lcms.czsielc.com

Interactive Table 3: Example HPLC/UPLC Method Parameters for Analysis of Related Compounds

| Parameter | Description |

|---|---|

| Column | Reversed-phase, such as a C18 or PFP (Pentafluorophenyl) column. sielc.comlcms.cz |

| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with an additive like 0.1% formic acid to improve peak shape and for MS compatibility. sielc.comlcms.cz |

| Detection | UV detector set to the λmax of the chromophore (e.g., ~280 nm) or a mass spectrometer (LC-MS). |

| Flow Rate | Typical for analytical scale (e.g., 0.2 - 1.0 mL/min). |

| Temperature | Column oven set to a constant temperature (e.g., 30-40 °C) for reproducibility. |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. This compound is sufficiently volatile to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

The GC method involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium) through a capillary column. mdpi.com Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase.

GC-MS Analysis: When coupled with a mass spectrometer, GC provides not only the retention time but also the mass spectrum of the compound. The mass spectrum is a unique fingerprint resulting from the fragmentation of the molecule upon electron ionization. nih.gov The fragmentation pattern for this compound would likely involve the loss of a water molecule (M-18), cleavage of the C-C bonds in the propyl chain (alpha-cleavage), and the formation of a stable benzylic cation. docbrown.info This detailed information allows for confident identification of the compound. nih.govresearchgate.net

Interactive Table 4: Key Mass Fragments from GC-MS Analysis of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 196 | [M]⁺ | Molecular ion peak. |

| 178 | [M-H₂O]⁺ | Loss of water from the alcohol. |

| 167 | [M-C₂H₅]⁺ | Cleavage of the ethyl group, forming a stable benzylic cation. |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional high-performance liquid chromatography (HPLC) such as faster analysis times and reduced use of toxic organic solvents. chromatographyonline.com The technology utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase, which possesses low viscosity and high diffusivity, contributing to high chromatographic efficiency at increased flow rates. shimadzu.comyoutube.com

For the chiral resolution of this compound, which possesses a stereogenic center at the C1 position of the propanol chain, SFC is an ideal approach. While specific studies on this exact compound are not prevalent, methodologies applied to structurally similar compounds, such as 1-phenyl-1-propanol, provide a strong basis for method development. nih.gov The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used and have demonstrated broad enantioselectivity for a range of chiral compounds. chromatographyonline.com

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector in the stationary phase. In the case of polysaccharide-based phases, interactions such as hydrogen bonding, dipole-dipole, and steric hindrance contribute to the separation. chromatographyonline.com The mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol (B129727), ethanol), as well as the system's pressure and temperature, are critical parameters that must be optimized to achieve baseline resolution of the enantiomers. nih.govnih.gov For instance, in the separation of 1-phenyl-1-propanol, a mobile phase of supercritical CO₂ modified with methanol was effective when used with a Chiralcel OD column. nih.gov

Table 1: Proposed SFC Parameters for Chiral Separation of this compound

| Parameter | Recommended Setting | Rationale |

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1, Chiralcel OD-H) | Proven efficacy for separating aromatic alcohols and related chiral compounds. nih.gov |

| Mobile Phase | Supercritical CO₂ with Methanol or Ethanol modifier | Modifiers are essential for elution and optimizing selectivity on polar CSPs. chromatographyonline.comnih.gov |

| Modifier Gradient | 5% to 40% over 10 minutes | A gradient approach allows for efficient screening and optimization of enantioselectivity. nih.gov |

| Flow Rate | 2-4 mL/min | Higher flow rates than HPLC are possible due to the low viscosity of supercritical CO₂, leading to faster analysis. shimadzu.com |

| Back Pressure | 100-200 bar | Maintained to ensure CO₂ remains in a supercritical state. chromatographyonline.com |

| Temperature | 30-40 °C | Temperature affects mobile phase density and interaction kinetics, influencing resolution and selectivity. nih.gov |

| Detection | UV (e.g., at 280 nm) or Mass Spectrometry (MS) | The dimethoxyphenyl group provides a strong chromophore for UV detection. MS offers higher sensitivity and specificity. |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS, HPLC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the analysis of this compound in complex mixtures, providing both qualitative and quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC-MS, often after a derivatization step to increase its volatility and improve peak shape, although direct analysis is also possible. nih.gov The electron ionization (EI) mass spectrum of the compound would provide a characteristic fragmentation pattern, serving as a fingerprint for its identification. For its isomer, 3-(3,4-dimethoxyphenyl)propan-1-ol, the NIST library reports a mass spectrum with top peaks at m/z 151, 196, and 152, which correspond to characteristic fragments and the molecular ion. nih.gov A similar fragmentation pattern would be expected for this compound, involving cleavages alpha to the hydroxyl group and the phenyl ring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique ideal for analyzing non-volatile compounds in complex matrices. A reversed-phase HPLC system can be used to separate the compound from other components before it enters the mass spectrometer. A study on a larger molecule containing a 1,2-bis(3,4-dimethoxyphenyl)ethyl moiety utilized a UHPLC system coupled to a high-resolution mass spectrometer via a heated electrospray ionization (HESI) source. mdpi.com For this compound, MS/MS analysis would involve selecting the protonated molecule [M+H]⁺ as the precursor ion and fragmenting it to produce specific product ions, enabling highly selective quantification through selected reaction monitoring (SRM).

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): While less common, HPLC-NMR is a powerful tool for unambiguous structure elucidation of components in a mixture without the need for prior isolation. After separation on an HPLC column, the eluent flows through an NMR flow cell. The availability of reference ¹H and ¹³C NMR spectra for this compound would allow for direct comparison and confirmation of its structure in a mixture. nih.govmdpi.com This technique is particularly valuable for identifying unknown impurities or metabolites.

Table 2: Overview of Hyphenated Techniques for Analysis

| Technique | Separation Principle | Detection Principle | Key Application for this compound |

| GC-MS | Volatility and interaction with stationary phase | Electron Ionization (EI) fragmentation pattern | Identification in samples where components are volatile and thermally stable. nih.govmdpi.com |

| LC-MS/MS | Partitioning between mobile and stationary phases | Precursor-to-product ion transitions | Sensitive and selective quantification in complex biological or environmental samples. mdpi.comsynhet.com |

| HPLC-NMR | Partitioning between mobile and stationary phases | Nuclear magnetic resonance spectra | Unambiguous structure elucidation of the compound and related impurities in a mixture. nih.govmdpi.com |

Advanced Mass Spectrometry for Molecular Identification and Metabolite Profiling

Advanced mass spectrometry techniques provide unparalleled depth in the molecular analysis of this compound, from precise mass determination to mapping its distribution in tissues.

HRMS instruments, such as Orbitrap and FT-ICR/MS, are defined by their ability to measure mass-to-charge ratios with very high accuracy (typically <5 ppm error) and resolving power. mdpi.comunl.edu This capability is critical for determining the elemental composition of this compound (C₁₁H₁₆O₃, monoisotopic mass 196.1099 Da) and distinguishing it from other isobaric compounds. nih.gov For instance, a study on a related compound used a Q Exactive HRMS instrument and reported mass errors of less than 1 ppm, providing high confidence in the assigned chemical formula. mdpi.com

FT-ICR/MS offers the highest available resolving power and mass accuracy, capable of separating species with minuscule mass differences and resolving the fine isotopic structure of molecules. unl.edunih.gov This would be particularly advantageous in metabolite profiling studies, where multiple metabolites may have very similar masses. The high resolution allows for the confident identification of metabolites by confirming their elemental composition. unl.edu

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar, non-volatile compounds like this compound. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This preserves the molecular weight information, which is crucial for identification. ESI is the most common ion source used in LC-MS applications. mdpi.com Its ability to efficiently ionize analytes directly from a liquid phase makes it perfectly suited for coupling with HPLC for the analysis of complex mixtures containing the target compound. nih.gov

Imaging Mass Spectrometry, particularly using techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), allows for the visualization of the spatial distribution of molecules directly in tissue sections. tuwien.at While no specific imaging studies on this compound have been reported, the methodology could be applied to understand its localization and that of its metabolites in biological systems. By coupling MALDI with an FT-ICR/MS analyzer, it is possible to generate high-resolution chemical images that map the distribution of the parent compound or specific metabolites within a tissue slice, providing crucial information for pharmacokinetic and pharmacodynamic studies. unl.edutuwien.at

Method Development for Trace Analysis in Biological and Environmental Matrices

Detecting and quantifying this compound at trace levels in complex matrices like blood, urine, or water requires the development of highly sensitive and robust analytical methods. LC-MS/MS is the gold standard for such applications due to its superior sensitivity and selectivity.

Method development involves several key stages:

Sample Preparation: This is a critical step to remove interfering matrix components and concentrate the analyte. For biological fluids, techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. SPE, using a sorbent that retains the analyte while allowing matrix components to be washed away, often provides the cleanest extracts and highest recovery.

Chromatographic Separation: A robust HPLC or UHPLC method is developed to separate the analyte from any remaining matrix components and isomers. A C18 reversed-phase column is typically a good starting point. The mobile phase composition (e.g., water with formic acid and acetonitrile or methanol) and gradient are optimized to achieve a sharp peak with a short retention time.

Mass Spectrometry Detection: The MS parameters are optimized for maximum sensitivity. This includes tuning the ESI source conditions (e.g., spray voltage, gas flows, temperature) and identifying the most intense and specific precursor-to-product ion transitions for use in SRM mode. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery, ensuring accurate quantification. The analysis of related sympathomimetic amines and designer drugs in forensic and biological samples provides a framework for developing such methods. nih.govresearchgate.net

Table 3: Hypothetical LC-MS/MS Method for Trace Analysis in Human Plasma

| Parameter | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) with a mixed-mode cation exchange cartridge. |

| LC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size. |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |

| Gradient | 5% B to 95% B over 5 minutes. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode. |

| Detection Mode | Selected Reaction Monitoring (SRM). |

| SRM Transition (Hypothetical) | Precursor Ion (Q1): m/z 197.1 [M+H]⁺; Product Ion (Q3): m/z 179.1 [M+H-H₂O]⁺. |

| Internal Standard | This compound-d₃ (deuterated analog). |

Computational and Theoretical Chemistry Studies of 1 3,4 Dimethoxyphenyl Propan 1 Ol and Analogous Structures

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the fundamental electronic characteristics of 1-(3,4-dimethoxyphenyl)propan-1-ol.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. irjweb.comresearchgate.net This process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its physical and chemical properties.

For analogous structures, such as phenylpropanoid amides, geometry optimization is a critical first step before further analysis. nih.gov The conformations of these molecules are optimized using methods like the LowModeMD method followed by DFT to ensure that subsequent calculations of physicochemical, structural, and quantum-chemical parameters are based on a stable structure. nih.gov The optimized geometrical parameters, including bond lengths and angles, for related compounds have been determined and show good agreement with experimental data where available. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity of a molecule. irjweb.comschrodinger.com A smaller gap suggests that the molecule is more chemically reactive as it requires less energy for an electron to be excited from the HOMO to the LUMO. researchgate.net

| Parameter | Significance | Computational Method |

|---|---|---|

| HOMO Energy (EHOMO) | Indicates the tendency for electron donation (nucleophilicity). | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy (ELUMO) | Indicates the tendency for electron acceptance (electrophilicity). | |

| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and kinetic stability. A smaller gap indicates higher reactivity. |

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. scielo.org.zanih.gov Different functionals and basis sets can be benchmarked to find the most accurate prediction for a given class of molecules. researchgate.netgithub.io For flexible molecules, it is important to consider an ensemble of low-energy conformers, as the observed spectrum is a Boltzmann-weighted average of the spectra of individual conformers. researchgate.netuncw.edu

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled to better match experimental Fourier-transform infrared (FT-IR) spectra. scielo.org.za This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). scielo.org.zamdpi.com These calculations provide information about the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved, which are often related to HOMO-LUMO transitions. mdpi.com The choice of functional and the inclusion of solvent effects can significantly impact the accuracy of the predicted spectra. mdpi.com

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can be employed to explore its conformational landscape. This involves identifying the different stable conformations (rotamers) of the molecule and the energy barriers between them. Understanding the accessible conformations is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to bind to a biological target. For similar molecules, conformational analysis has been performed by studying the total energy as a function of dihedral angles for different rotating groups. semanticscholar.org

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target. rsc.org

For this compound and its analogs, molecular docking studies can be used to hypothesize potential protein targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. For instance, in studies of analogous compounds, docking has been used to identify key amino acid residues within the binding pocket of a target protein that are crucial for binding. nih.gov The results of docking studies can guide the design of new analogs with improved binding affinity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com The goal of QSAR is to develop a model that can predict the activity of new, unsynthesized compounds. pharmacophorejournal.com

QSAR models are built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be physicochemical, structural, or quantum-chemical parameters. nih.gov Then, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a correlation between these descriptors and the biological activity. frontiersin.org

In Silico Predictions of Metabolic Transformations and Bioavailability Pathways

Computational, or in silico, modeling serves as a crucial predictive tool in the early stages of drug discovery and chemical toxicology. nih.govdntb.gov.ua These methods allow for the preliminary assessment of a compound's metabolic fate and bioavailability profile before extensive experimental studies are undertaken. nih.gov By employing structure-based and ligand-based approaches, researchers can predict interactions with metabolic enzymes, primarily the Cytochrome P450 (CYP450) superfamily, and estimate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. dntb.gov.uaresearchgate.net For this compound, in silico analysis, informed by data on analogous structures, provides significant insights into its likely metabolic transformations and bioavailability.

Predicted Metabolic Transformations

The metabolism of foreign compounds (xenobiotics) in the body typically occurs in two phases. Phase I involves reactions that introduce or expose functional groups, while Phase II consists of conjugation reactions that increase water solubility to facilitate excretion. nih.gov

Phase I Metabolism: The metabolic pathways for this compound are predicted based on its functional groups: a secondary alcohol and two methoxy (B1213986) groups on an aromatic ring.